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Compound of Interest |

Compound Name: 1-CHLOROOCTANE-D17
CAS No.: 1219803-93-6
Cat. No.: B1144049
. J

1]
Executive Summary

1-Chlorooctane-d17 is the fully deuterated isotopologue of 1-chlorooctane.[1] It is primarily
utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and NMR
spectroscopy for the quantification of alkyl halides and lipophilic contaminants.[1]

This guide addresses a critical gap in commercial documentation: while suppliers list 1-
chlorooctane-d17 as "soluble in organic solvents," precise quantitative data is often omitted.
[1] This document synthesizes authoritative data from the non-deuterated parent compound (1-
chlorooctane) with theoretical isotope effects to provide a definitive solubility profile.[1]

Key Takeaway: 1-Chlorooctane-d17 is highly lipophilic (LogP ~4.7-5.4), freely soluble in low-
polarity organic solvents (Hexane, DCM, Ethanol), and practically insoluble in water (<0.02

g/L).[1]

Part 1: Physicochemical Basis & Isotope Effects[1]

To understand the solubility of the d17 variant, one must first establish the baseline of the
parent compound and then apply the Deuterium Isotope Effect.[1]

The Parent Compound Proxy
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The solubility of 1-chlorooctane is driven by the hydrophobic effect.[1] The eight-carbon alkyl
chain dominates the dipole moment of the chloro-headgroup, rendering the molecule non-polar.

[1]
» Hydrophobic Chain:

(Dominant)[1]

e Polar Head:

(Minor contribution to overall polarity)

The Deuterium Isotope Effect on Solubility
Does replacing Hydrogen (

) with Deuterium (

) change solubility?

e Volume & Polarisability: The

bond is shorter and stronger than the
bond.[1] This results in a slightly smaller molar volume for deuterated compounds.[1]

 Lipophilicity (HPLC Retention): In Reversed-Phase Chromatography, deuterated
isotopologues often elute slightly earlier than their protiated counterparts, suggesting a
marginally lower lipophilicity due to reduced dispersion forces.[1]

o Conclusion: While subtle thermodynamic differences exist, they do not alter the macroscopic
solubility class. 1-Chlorooctane-d17 retains the immiscibility with water characteristic of the
parent alkane.[1]

Part 2: Solubility Data Profile

The following data aggregates experimental values for 1-chlorooctane (Parent) and applies the
isotopic translation for 1-chlorooctane-d17.[1]
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Table 1: Solubility in Key Solvents ()

o . Application

Solvent Class Specific Solvent Solubility Status

Context

Phase separation
Aqueous Water (pH 7) Insoluble (< 20 mg/L) ) )

occurs immediately.[1]

. ] Miscible (Fully Preferred for GC-MS
Aliphatic n-Hexane / Heptane ]
Soluble) stock solutions.[1]

] Excellent for
) Dichloromethane o ) )
Chlorinated Miscible extraction; high
(DCM) I
volatility risk.[1]

Good for LC-MS;

potential for
Alcohol Methanol / Ethanol Soluble S

transesterification if

catalyzed.[1]

General cleaning; not
Ketone Acetone Soluble recommended for

storage.[1]

Alternative GC

Aromatic Benzene / Toluene Miscible solvent; high stability.

[1]

Table 2: Partition Coefficients (Lipophilicity)[1]

Estimated Value L
Parameter Value (Parent) (d17) Significance

Indicates strong
LogP (Octanol/Water) 473 -5.42 ~4.70 - 5.40 preference for organic
phase.[1]

L High volatility from
Henry's Law Constant  ~0.8 atm-m3/mol Similar
water surfaces.[1]
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Critical Note on LogP: A LogP > 3.0 indicates a substance that will bioaccumulate in lipids and

requires non-polar solvents for extraction.[1]

Part 3: Mechanism of Solubility (Visualization)

The following diagram illustrates the thermodynamic decision process for solvent interaction.
The "Hydrophobic Effect" forces the alkyl chain out of the water structure, driving it into the

organic phase.[1]
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Click to download full resolution via product page

Figure 1: Thermodynamic basis for the immiscibility of 1-chlorooctane-d17 in water versus its

miscibility in organic solvents.
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Part 4: Experimental Protocols
Stock Solution Preparation (Standard Operating
Procedure)

Objective: Prepare a stable 1000 pg/mL stock solution of 1-chlorooctane-d17 for GC-MS
analysis.

Reagents:

e 1-Chlorooctane-d17 (Isotopic purity >98%)[1]

e Solvent: n-Hexane (HPLC Grade) or Methanol (LC-MS Grade)[1]
e Class A Volumetric Flask (10 mL)[1]

Protocol:

Tare: Place a 10 mL volumetric flask on an analytical balance (precision 0.0001 g). Tare the

balance.

e Weighing: Using a gas-tight syringe or glass pipette, transfer exactly 10 mg (approx 11.4 uL
based on density ~0.875 g/mL) of 1-chlorooctane-d17 directly into the flask.

o Expert Tip: Do not weigh onto weighing paper; the liquid is volatile and oily.[1] Weigh
directly into the flask containing a small amount of solvent to suppress evaporation.[1]

o Dissolution: Add approximately 5 mL of the chosen solvent (e.g., Hexane). Swirl gently to
dissolve.

o Observation: No sonication is usually required as miscibility is high.[1]
o Make to Volume: Fill to the meniscus mark with the solvent.[1] Cap immediately.

o Storage: Transfer to amber glass vials with PTFE-lined caps. Store at 4°C.[1]

Solvent Selection Decision Tree
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Figure 2: Decision matrix for selecting the appropriate solvent based on the downstream
analytical application.

Part 5: Validation & Troubleshooting[1]
Verifying Homogeneity

If 1-chlorooctane-d17 is accidentally introduced to an aqueous environment (e.g., during a
liquid-liquid extraction):

e Observation: Look for "oiling out" or the formation of a meniscus. 1-chlorooctane-d17 is less
dense than water (0.875 vs 1.0 g/mL) and will float.[1]

o Correction: Add a co-solvent (like Acetone or Isopropanol) if a single phase is required, or
perform a liquid-liquid extraction using Hexane to recover the standard.

Stability of the C-Cl Bond

While the C-D bonds are stable, the C-Cl bond is susceptible to nucleophilic attack.[1]

e Avoid: Storing in basic aqueous solutions (NaOH/KOH), which can lead to hydrolysis
(forming 1-octanol-d17).[1]

 Recommended: Store in neutral, anhydrous organic solvents.
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» National Center for Biotechnology Information (2023).PubChem Compound Summary for
CID 8142, 1-Chlorooctane.[1] Retrieved from [Link][1][2]

e NIST Mass Spectrometry Data Center.Octane, 1-chloro-.[1] NIST Chemistry WebBook, SRD
69.[1] Retrieved from [Link][1]

e Turowski, M., & Lysyszyn, A. (2003).Deuterium Isotope Effects on Hydrophobic Interactions.
[1] Journal of Chromatography A. (Demonstrates the subtle retention differences in HPLC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 1-Chlorooctane | CBH17Cl | CID 8142 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2. chembk.com [chembk.com]

e To cite this document: BenchChem. [Technical Guide: Solubility Profile and Handling of 1-
Chlorooctane-d17[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1144049#solubility-of-1-chlorooctane-d17-in-organic-
solvents-vs-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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